N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors . These receptors play crucial roles in various biological processes, including blood clotting, inflammation, and immune response.
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds have been reported to inhibit the catalytic hiv-1 integrase activity , suggesting potential involvement in the viral replication pathway
Result of Action
Similar compounds have been reported to suppress the growth of а549 lung cancer cells , suggesting potential antitumor activity
Action Environment
It’s known that the photophysical properties of similar compounds can be tuned by modifying the structure, suggesting that the compound’s action may be influenced by environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine can be employed as a probe to study biological processes. Its fluorescence properties can be utilized in imaging techniques to visualize cellular components and track molecular interactions.
Medicine
In the medical field, this compound has shown potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as fluorescent dyes and sensors. Its unique properties can be harnessed to create innovative products with various applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure and can exhibit similar biological activities.
Fluorophores: : Compounds used for fluorescence imaging and sensing, which may have similar functional groups and applications.
Uniqueness
N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine: stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular interactions make it distinct from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-12-14-16(18-6-7-25(14)21-13)23-8-10-24(11-9-23)17-19-5-4-15(20-17)22(2)3/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLPHVUWSJKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.